Tert-butyl 4-((4-hydroxycyclohexyl)methyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-((4-hydroxycyclohexyl)methyl)piperazine-1-carboxylate is a chemical compound that features a piperazine ring substituted with a tert-butyl carbamate group and a 4-hydroxycyclohexylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-((4-hydroxycyclohexyl)methyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and 4-hydroxycyclohexylmethyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include stirring the mixture at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-((4-hydroxycyclohexyl)methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the tert-butyl carbamate group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are commonly employed.
Substitution: Reagents such as SOCl₂ (Thionyl chloride) or PBr₃ (Phosphorus tribromide) can be used to replace the hydroxyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
Tert-butyl 4-((4-hydroxycyclohexyl)methyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a building block in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-((4-hydroxycyclohexyl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The hydroxyl group and tert-butyl carbamate moiety can also influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-((4-hydroxycyclohexyl)methyl)piperazine-1-carboxylate is unique due to the presence of the 4-hydroxycyclohexylmethyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H30N2O3 |
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Molecular Weight |
298.42 g/mol |
IUPAC Name |
tert-butyl 4-[(4-hydroxycyclohexyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H30N2O3/c1-16(2,3)21-15(20)18-10-8-17(9-11-18)12-13-4-6-14(19)7-5-13/h13-14,19H,4-12H2,1-3H3 |
InChI Key |
SNSKYESLKXAMKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2CCC(CC2)O |
Origin of Product |
United States |
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